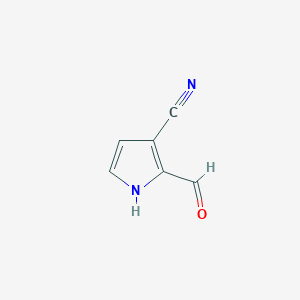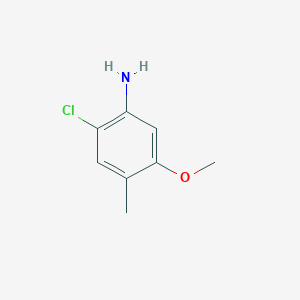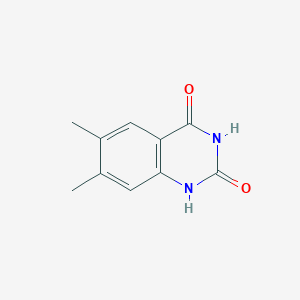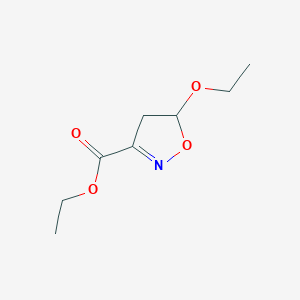
Dimethyldiphenylphosphonium iodide
Descripción general
Descripción
Dimethyldiphenylphosphonium iodide (DMDPPI) is a chemical compound that has gained attention in scientific research due to its unique properties. It is a quaternary ammonium salt that is widely used in organic synthesis, catalysis, and as a reagent in chemical reactions.
Aplicaciones Científicas De Investigación
Flame Retardant Applications
Dimethyldiphenylphosphonium iodide derivatives have been explored for their potential as flame retardant additives in materials. For instance, Dimethyl methylphosphonate (DMMP), a related compound, has been used to enhance the flame retardancy of lithium-ion battery electrolytes, significantly reducing the flammability of the system without compromising electrochemical performance. This makes DMMP a promising additive for improving the safety of lithium-ion batteries (Xiang et al., 2007).
Chemical Sensing and Detection
Research has shown the effectiveness of carbon nanotube-based sensors in detecting dimethyl methylphosphonate (DMMP), a simulant for chemical nerve agents like sarin. These sensors are capable of identifying DMMP at sub-ppb concentration levels, showcasing their potential for sensitive and selective chemical warfare agent detection (Novak et al., 2003).
Synthesis and Chemical Transformations
This compound and its analogs have been employed in various synthetic pathways, such as the preparation of chloromethyltriphenylphosphonium iodide, which is used in the Wittig reaction to convert aldehydes and ketones into chloroolefins. This showcases the compound's utility in facilitating carbon-carbon bond formation, a fundamental reaction in organic synthesis (Miyano et al., 1979).
Material Science and Electrochemistry
In material science, this compound derivatives have been studied for their roles in modifying the properties of electrolytes for lithium-ion batteries, improving aspects such as non-flammability and thermal stability. This research indicates the potential for these compounds to contribute to the development of safer and more efficient energy storage devices (Xiang et al., 2007).
Photophysical Properties
The study of metal complexes of meso-tetrakis(sulphonatophenyl) porphine, related to phosphonium salts, has provided insights into the photophysical properties and the efficiency of singlet oxygen generation. These properties are crucial for applications in photodynamic therapy and environmental photocatalysis (Mosinger & Mic̆ka, 1997).
Biomedical Applications
Though not directly related to this compound, research on novel phosphonium salts has shown cytotoxic activity against human ovarian cancer cell lines, both in vitro and in vivo. This highlights the broader potential of phosphonium-based compounds in medical applications, particularly in cancer treatment (Manetta et al., 1996).
Análisis Bioquímico
Biochemical Properties
It is known that iodide, a component of this compound, plays a crucial role in thyroid hormone synthesis . The availability of iodide depends on oral intake and is absorbed in the stomach and duodenum, cleared by the kidney and the thyroid .
Cellular Effects
Iodide, a component of this compound, has been shown to have significant effects on cells, particularly in the thyroid gland .
Metabolic Pathways
Iodide, a component of this compound, is involved in the metabolic pathway of thyroid hormone synthesis .
Propiedades
IUPAC Name |
dimethyl(diphenyl)phosphanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16P.HI/c1-15(2,13-9-5-3-6-10-13)14-11-7-4-8-12-14;/h3-12H,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLUUYLPGOWCNW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[P+](C)(C1=CC=CC=C1)C2=CC=CC=C2.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16IP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455213 | |
| Record name | Dimethyldiphenylphosphoniumiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017-88-5 | |
| Record name | NSC158461 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158461 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyldiphenylphosphoniumiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyldiphenylphosphonium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Dimethyldiphenylphosphonium Iodide?
A1: this compound (C14H16P+.I-) features a tetrahedral phosphorus center with no direct interactions with the iodide anion. [, ] This characteristic tetrahedral geometry around the phosphorus atom is typical for phosphonium salts. []
Q2: Are there any other interesting structural features of this compound?
A2: Yes, when this compound crystallizes with copper(I) iodide, it forms a unique two-dimensional Cu-I sheet structure. [] In this structure, denoted as {(C14H16P)[Cu5I6]}n, the dimethyldiphenylphosphonium cations are located between the Cu-I sheets. Interestingly, there's a clear separation between the inorganic and organic parts within the crystal structure. []
Q3: How does the structure of this compound compare to similar compounds?
A3: this compound is isostructural with its bromide counterpart, Dimethyldiphenylphosphonium Bromide (C14H16P+.Br-). [] This means they share the same crystal structure, highlighting the minimal influence of the halogen anion on the overall packing arrangement.
Q4: Has the reactivity of this compound been investigated?
A4: While not directly addressed in the provided abstracts, a related study investigated the alkaline hydrolysis kinetics of cyclic phosphonium salts, including 9,9-dimethyl-9-phosphoniafluorene iodide and 10,10-dimethylphenoxaphosphonium iodide. [] Notably, under the same conditions, this compound showed negligible hydrolysis. This difference in reactivity suggests the importance of ring strain and its influence on the reactivity of these phosphonium salts. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one](/img/structure/B1610965.png)

![8-Benzyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1610975.png)




![3-Hexyl-2-[(1E,3Z)-3-(3-hexyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide](/img/structure/B1610980.png)



![1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine](/img/structure/B1610985.png)
